molecular formula C6H10OS B2935871 4-Methyl-3-thiacyclohexanone CAS No. 43152-90-5

4-Methyl-3-thiacyclohexanone

Cat. No.: B2935871
CAS No.: 43152-90-5
M. Wt: 130.21
InChI Key: GKSBXEZXFKWXMU-UHFFFAOYSA-N
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Description

4-Methyl-3-thiacyclohexanone, also known as felicitone, is a highly aromatic compound with various applications in different fields of research and industry. It has a molecular formula of C6H10OS, an average mass of 130.208 Da, and a monoisotopic mass of 130.045242 Da .


Molecular Structure Analysis

The systematic name for this compound is 6-Methyldihydro-2H-thiopyran-3(4H)-one . The SMILES notation for this compound is CC1CCC(=O)CS1 . This information can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 201.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its flash point is 84.1±8.3 °C . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

Molecular Structure Analysis

  • Structure Study : 4-Methyl-3-thiacyclohexanone demonstrates a stable chair conformation with specific bond lengths, as explored through electron diffraction and molecular mechanics calculations (Seip, Seip, & Smith, 1976).

Chemical Reactions and Properties

  • Cycloaddition Reactions : This compound participates in cycloaddition reactions, leading to the formation of thiacyclohexanone S-oxides, a process characterized by regioselectivity (Rewinkel & Zwanenburg, 1990).
  • Microwave Spectroscopy : Through microwave spectroscopy, the conformation and dipole moment of this compound have been studied, revealing insights into its molecular behavior (Alonso, 1981).

Applications in Organic Chemistry

  • Undergraduate Laboratory Experiment : The dehydration of related compounds like 2-Methyl-1-cyclohexanol, often performed in organic chemistry labs, contributes to the understanding of reaction mechanisms and product formation (Friesen & Schretzman, 2011).
  • Clathrate Formation : The compound plays a role in clathrate formation, particularly in the selective inclusion of methylcyclohexanones in specific conformations (Barton et al., 2014; Barton et al., 2015).

Catalysis and Chemical Synthesis

  • Catalysis Research : It is useful in studying the effects of substituents in catalytic reactions, such as hydrogenation over various metal catalysts (Tanaka et al., 1974).
  • Synthesis of Cyclic Sulfides : The compound is instrumental in developing synthesis methods for cyclic sulfides, a crucial aspect in organic synthesis (Krivonogov et al., 1977).

Properties

IUPAC Name

6-methylthian-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBXEZXFKWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43152-90-5
Record name 6-methylthian-3-one
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